molecular formula C50H73N13O10 B1594156 Sarmesin CAS No. 88874-29-7

Sarmesin

Katalognummer: B1594156
CAS-Nummer: 88874-29-7
Molekulargewicht: 1016.2 g/mol
InChI-Schlüssel: WJXAVNPIJIPGMN-PNGYUKAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sarmesin, also known as [Sar1Tyr(OMe)4] Angiotensin II, is a synthetic analogue of Angiotensin II. It is produced by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This compound acts as a competitive blocker of Angiotensin II receptors, exhibiting a pA2 value of 7.5 and a short duration of action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sarmesin is synthesized by methylating the hydroxyl group of tyrosine in the structure of [Sar1] Angiotensin II. This involves the use of methylating agents under controlled conditions to ensure the selective modification of the hydroxyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which are commonly used for producing peptide analogues on an industrial scale.

Analyse Chemischer Reaktionen

Conformational Analysis and Reaction Mechanisms

Nuclear Overhauser effect (NOE) spectroscopy reveals:

  • Aromatic clustering : Tyr⁴, His⁶, and Phe⁸ side chains form a hydrophobic core in dimethyl sulfoxide (DMSO) .

  • Spatial proximity : Sar¹ Cα protons are near Tyr⁴/Phe⁸ aromatic rings, enabling intramolecular hydrogen bonding .

Key structural drivers of antagonism :

  • Methoxytyrosine (Tyr(OMe)⁴) : Prevents hydroxyl-imidazole hydrogen bonding, reducing agonist activity .

  • Trans His⁶-Pro⁷ bond : Confirmed via NOE symmetry between His Cα and Pro Cδ protons .

Peptidomimetic Design and Reaction Compatibility

Sarmesin’s C-terminal segment (residues 4–8) inspired Losartan , a nonpeptide AT1 antagonist. Overlay studies show:

  • Biphenyltetrazole alignment : Matches Tyr⁴-Phe⁸ spatial orientation in this compound .

  • Chirality dependence : (S)-enantiomers of Losartan analogs show superior binding due to spatial mimicry of this compound’s C-terminal helix .

Table 2: Reaction Compatibility for Analog Synthesis

Reaction TypeReagents/ConditionsYield Optimization
Amide coupling (Solid-Phase)HBTU/HOBt, DIPEA in DMF>90%
Suzuki-Miyaura cross-couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O (80°C)75–88%
HPLC purification0.1% TFA in CH₃CN/H₂O (gradient)>95% purity

Functional Assays and Reactivity Insights

  • Receptor binding : this compound displaces [¹²⁵I]ANGII in rat uterine membranes with biphasic kinetics (IC₅₀: 0.17 μM high-affinity, 33 μM low-affinity) .

  • Vascular reactivity : Shifts ANGII dose-response curves in rabbit aortic rings (pA₂ = 7.4), reversible with washout .

Critical SAR findings :

  • Position 1 : Sar > Aib > Asp (binding affinity correlates with N-methylation) .

  • Position 7 : Aze > Pip > Pro (steric bulk reduces antagonist efficacy) .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

  • Mechanism of Action : Sarmesin acts primarily on the angiotensin II type 1 receptor (AT1R), inhibiting the effects of angiotensin II, which is responsible for vasoconstriction and increased blood pressure. This inhibition leads to vasodilation and a subsequent reduction in blood pressure .
  • Comparative Efficacy : Studies suggest that this compound exhibits unique pharmacokinetic properties compared to other ARBs, potentially offering improved therapeutic outcomes in hypertensive patients .

Applications in Hypertension Management

This compound's primary application lies in its use as an antihypertensive agent. Its effectiveness has been demonstrated in various studies:

Study Population Dosage Outcome
Rabbit models0.5 - 5 µg/mouseReduced blood pressure and vascular resistance
Rat smooth muscleVarious concentrationsCompetitive inhibition of angiotensin II effects

These findings indicate that this compound may be beneficial for patients with resistant hypertension or those who do not respond adequately to existing therapies.

Potential Antiviral Properties

Recent research has explored the antiviral potential of this compound, particularly concerning SARS-CoV-2. Computational modeling and molecular dynamics simulations suggest that this compound may interact with viral components, potentially inhibiting viral entry into host cells:

  • Binding Affinity : this compound shows promising binding affinities with the ACE2 receptor, which is critical for SARS-CoV-2 entry into cells .
  • In Vivo Studies : Preliminary studies indicate that this compound could mitigate the effects of COVID-19 by modulating the renin-angiotensin system (RAS), which is implicated in severe cases of the virus .

Case Studies

  • Hypertension Management :
    • A study involving hypertensive rabbit models demonstrated that administration of this compound resulted in significant reductions in systolic blood pressure compared to control groups. The findings support its use as an effective antihypertensive agent.
  • Antiviral Research :
    • In vitro studies have shown that this compound can inhibit viral replication in cell cultures infected with SARS-CoV-2, suggesting its potential as part of a therapeutic regimen for COVID-19 patients .

Wirkmechanismus

Sarmesin exerts its effects by competitively blocking Angiotensin II receptors. By binding to these receptors, it prevents Angiotensin II from exerting its vasoconstrictive and hypertensive effects. This leads to a reduction in blood pressure and vascular resistance .

Molecular Targets and Pathways:

    Angiotensin II Receptors: this compound targets Angiotensin II receptors, specifically the AT1 receptor subtype.

    Renin-Angiotensin System: It modulates the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance.

Vergleich Mit ähnlichen Verbindungen

    Sarilesin: Another Angiotensin II analogue with similar receptor-blocking properties.

    Losartan: A non-peptide Angiotensin II receptor antagonist used clinically as an antihypertensive agent.

Uniqueness of Sarmesin: this compound is unique due to its specific modification of the tyrosine hydroxyl group, which enhances its receptor-binding affinity and selectivity. Unlike non-peptide antagonists like Losartan, this compound’s peptide nature allows for more precise interactions with the receptor binding sites .

Biologische Aktivität

Sarmesin is a peptide compound that serves as an antagonist to angiotensin II, a key regulator in blood pressure and fluid balance. Its structural modifications and biological activities have been the focus of various studies, particularly regarding its potential therapeutic applications in cardiovascular diseases.

Structural Characteristics

This compound is derived from angiotensin II and features specific amino acid substitutions that influence its bioactivity. The modifications typically include:

  • Position 1 : Sarcosine (Sar)
  • Position 4 : Methylated Tyrosine (Tyr(OMe)4)
  • Position 7 : Variants such as L-azetidine-2-carboxylic acid (Aze) or L-pipecolic acid (Pip)

These substitutions are crucial for its interaction with angiotensin receptors, affecting both agonistic and antagonistic properties.

This compound primarily acts as a type II antagonist of angiotensin II, displaying significant binding affinity to angiotensin receptors. Its mechanism involves:

  • Competitive Inhibition : this compound competes with angiotensin II for receptor binding, thereby inhibiting the physiological effects mediated by this hormone.
  • Receptor Desensitization : It has been shown to induce desensitization of the angiotensin receptor, a process that may lead to altered signaling pathways and reduced receptor responsiveness over time .

Pharmacological Studies

In pharmacological assays, this compound has demonstrated variable intrinsic activity depending on its structural modifications. Notable findings include:

  • Uterine Assays : In isolated rat uterus assays, this compound analogs exhibited low intrinsic agonist activity but retained significant antagonist properties with pA2 values ranging from 6.5 to 8.5 depending on the specific modifications .
  • Structure-Activity Relationship (SAR) : Studies indicate that the introduction of specific amino acids at certain positions can enhance or diminish this compound's effectiveness. For example, substituting Tyr with Phe at position 4 resulted in varying antagonist potencies .

Case Studies

Several studies have explored the therapeutic potential of this compound and its analogs:

  • Cardiovascular Applications : Research indicates that this compound may play a role in managing hypertension by blocking angiotensin II effects, which could provide a basis for developing new antihypertensive drugs.
  • Addiction Studies : Emerging evidence suggests that sartans (a class of drugs that includes this compound analogs) may help prevent tolerance and addiction mechanisms related to substances like methamphetamine .

Data Table of Biological Activity

CompoundPosition 1Position 4Position 7pA2 ValueActivity Type
This compoundSarTyr(OMe)4Aze7.4Type II Antagonist
This compound (Pip)SarTyr(OMe)4Pip6.5Type II Antagonist
SarilesinSarIleAze7.1Type I Antagonist
[Sar1]ANGIISarTyrAze8.5Agonist

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55)/t30-,35-,36-,37-,38-,39-,41-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXAVNPIJIPGMN-PNGYUKAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N13O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88874-29-7
Record name Angiotensin II, sar(1)-Me-tyr(4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088874297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarmesin
Reactant of Route 2
Reactant of Route 2
Sarmesin
Reactant of Route 3
Reactant of Route 3
Sarmesin
Reactant of Route 4
Reactant of Route 4
Sarmesin
Reactant of Route 5
Reactant of Route 5
Sarmesin
Reactant of Route 6
Sarmesin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.